molecular formula C15H13N3O4 B3865908 N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide

N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide

Cat. No. B3865908
M. Wt: 299.28 g/mol
InChI Key: RVLDMOUPZDHPJS-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide, also known as MNH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNH is a hydrazone derivative of nicotinic acid and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide is not fully understood. However, studies have shown that N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide may inhibit the activity of certain enzymes and proteins, leading to its various biological effects.
Biochemical and Physiological Effects:
N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide can inhibit the growth of cancer cells and reduce inflammation. N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has also been found to have antibacterial properties against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide in lab experiments is its high yield during synthesis. N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide is also relatively stable and can be stored for long periods of time. However, one limitation of using N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide in lab experiments is its potential toxicity, which may require special handling procedures.

Future Directions

There are several future directions for research on N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide. One direction is to study its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antibacterial agent. Additionally, N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide may have potential applications in material science, such as in the development of new polymers and coatings.

Scientific Research Applications

N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has been found to exhibit antitumor, anti-inflammatory, and antibacterial properties. N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-20-12-5-10(6-13-14(12)22-9-21-13)7-17-18-15(19)11-3-2-4-16-8-11/h2-8H,9H2,1H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDMOUPZDHPJS-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=NNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=N/NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[(E)-(7-Methoxy-2H-1,3-benzodioxol-5-YL)methylidene]pyridine-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
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N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
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N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
Reactant of Route 4
N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide

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